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Compound of Interest

Compound Name: 2-Cl-IB-MECA-13C,d3

Cat. No.: B1162068

In the landscape of G protein-coupled receptor (GPCR) pharmacology, the As adenosine
receptor (AsAR) has emerged as a critical therapeutic target for a spectrum of diseases,
including cancer, inflammatory disorders, and ischemic injuries.[1] The synthetic agonist, 2-
chloro-N®-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine, universally known as 2-Cl-IB-
MECA (and its clinical development name, Namodenoson), represents a pinnacle of selectivity
for this receptor subtype.[2] It exhibits a high affinity for the AsAR, with a Ki value of
approximately 0.33 nM, while demonstrating significantly lower affinity for A1 and AzA receptors
(around 2500- and 1400-fold less, respectively).[3] This remarkable selectivity makes it an
invaluable pharmacological tool.

This guide focuses on a specific, isotopically labeled variant: 2-Cl-IB-MECA-13C,ds. The
incorporation of stable isotopes—in this case, one Carbon-13 atom and three deuterium atoms
—does not alter the compound's fundamental biological activity. Instead, it transforms the
molecule into a precision instrument for quantitative bioanalysis, primarily serving as an ideal
internal standard for mass spectrometry-based assays.[4][5] Understanding the application of
this labeled compound is paramount for researchers engaged in pharmacokinetics, drug
metabolism, and rigorous in-vivo and in-vitro studies where accuracy and reproducibility are
non-negotiable.

Physicochemical Properties and Structural Data

The subtle addition of stable isotopes results in a predictable mass shift, which is the
cornerstone of its utility in mass spectrometry, while leaving its chemical behavior virtually
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Property

2-Cl-IB-MECA
(Unlabeled)

2-Cl-IB-MECA-
13C,ds (Labeled)

Rationale for Use

Chemical Name

1-[2-Chloro-6-[[(3-
iodophenyl)methyljami
nol-9H-purin-9-yl]-1-
deoxy-N-methyl-3-D-
ribofuranuronamide

Isotopically labeled
variant of the parent

compound

N/A

Molecular Formula

C18H18CIlIN6O4

13CC17H15D3CIlIN6O4

The formula reflects
the incorporation of
one 13C and three D

atoms.

The +4 Da mass shift

allows for clear

] ~548.76 g/mol ) o
Molecular Weight ~544.74 g/mol ) differentiation from the
(Typical) :
unlabeled analyte in a
mass spectrometer.
Not typically assigned It is a variant of the
CAS Number 163042-96-4[2][6] ,
a unique CAS number  parent compound.
High chemical and
>98% (HPLC); isotopic purity is
Purity >98% (HPLC) Isotopic Purity critical to prevent
typically >99% cross-talk in analytical
assays.
) The choice of solvent
Soluble in DMSO ) ] )
) is crucial for preparing
- (e.g., 15-100 mg/mL) Identical to unlabeled )
Solubility stock solutions for
and DMF (e.g., 10 form
both the analyte and
mg/mL)[2] .
the internal standard.
Proper storage
Desiccate at +4°C or Identical to unlabeled ensures long-term
Storage N
store at -20°C[6] form stability and prevents
degradation.
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Mechanism of Action: AsAR-Mediated Signaling
Cascades

2-Cl-IB-MECA exerts its biological effects by binding to and activating the AsAR, a Gi/o-coupled
receptor. This activation initiates a cascade of intracellular events that are highly cell-type and
context-dependent. The primary effect of Gi protein activation is the inhibition of adenylyl
cyclase, leading to a decrease in intracellular cyclic AMP (cCAMP) levels.[2][7]

However, the downstream signaling is far more complex. AsAR activation is known to modulate
several critical pathways implicated in cell survival, proliferation, and inflammation:

o PI3K/AKT/NF-kB Pathway: In many cancer cell lines, 2-ClI-IB-MECA has been shown to
inhibit this pro-survival pathway, contributing to its anti-tumor effects.[8]

o Wnt/(3-catenin Pathway: The compound can decrease the expression of key components like
[3-catenin, leading to the downregulation of proliferation-associated genes such as c-Myc and
cyclin D1.[8][9]

 MAPK/ERK Pathway: Activation of AsAR can also influence the MAPK/ERK pathway, which
plays a role in both cell proliferation and apoptosis.

The specific outcome—Dbe it apoptosis in cancer cells, protection in ischemic tissue, or
modulation of inflammation—depends on the cellular machinery present.[8][10] For instance, in
pancreatic and hepatocellular carcinoma cells, 2-Cl-IB-MECA induces G1 phase cell cycle
arrest and apoptosis.[8][9][11] In contrast, in myocardial tissue, its activation of the AsAR is
cardioprotective, reducing ischemia-reperfusion injury.[10][12]
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Caption: AsAR signaling cascade initiated by 2-Cl-IB-MECA.
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Core Application: Quantitative Bioanalysis via LC-
MS/MS

The primary and most critical application of 2-CI-IB-MECA-13C,ds is as an internal standard (IS)
for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is the gold
standard for quantifying drug concentrations in complex biological matrices like plasma, serum,
and tissue homogenates.

Causality Behind the Choice: Why is a stable isotope-labeled (SIL) internal standard superior?

e Co-elution: The SIL-IS is chemically identical to the analyte (the unlabeled drug), meaning it
has the same chromatographic retention time, extraction recovery, and ionization efficiency.
This perfectly corrects for variations during sample preparation and analysis.

o Matrix Effect Compensation: Biological samples contain numerous endogenous compounds
that can suppress or enhance the ionization of the target analyte in the mass spectrometer's
source. Because the SIL-IS behaves identically, any matrix effect that impacts the analyte
will impact the IS to the same degree, ensuring the ratio between them remains constant and
the quantification accurate.

e Precision and Accuracy: Using a SIL-IS dramatically improves the precision, accuracy, and
robustness of the bioanalytical method, which is a regulatory requirement for preclinical and
clinical drug development.

Experimental Protocol: Pharmacokinetic Analysis of 2-
Cl-IB-MECA in Rat Plasma

This protocol outlines the steps to determine the concentration-time profile of 2-Cl-IB-MECA in
plasma following administration to a research animal.

1. Preparation of Standards and Solutions

e Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Cl-IB-MECA (analyte)
and 2-CIl-IB-MECA-13C,ds (IS) in separate volumetric flasks using DMSO.
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Calibration Standards (0.1 - 1000 ng/mL): Prepare a series of calibration standards by
spiking the appropriate volume of analyte working solution into blank rat plasma.

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high
concentrations in blank plasma, using a separate weighing of the analyte stock.

Internal Standard Working Solution (50 ng/mL): Dilute the IS primary stock solution with
acetonitrile.

. Sample Preparation (Protein Precipitation)

Rationale: This is a rapid and effective method to remove the bulk of plasma proteins which
interfere with LC-MS/MS analysis.

Procedure:

o Aliquot 50 pL of plasma samples (calibrators, QCs, or unknown study samples) into a 96-
well plate.

o Add 150 puL of the Internal Standard Working Solution (in acetonitrile) to each well. The
acetonitrile acts as the precipitating agent.

o Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

o Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

o Carefully transfer 100 uL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
. LC-MS/MS Analysis

Rationale: The liquid chromatography step separates the analyte from other matrix
components, while the tandem mass spectrometry provides highly selective and sensitive
detection.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance
liquid chromatography (HPLC) system.

LC Method:
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[e]

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 pm).

o

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

[¢]

[¢]

Gradient: A linear gradient from 5% B to 95% B over 3 minutes.

Flow Rate: 0.4 mL/min.

[e]

o Injection Volume: 5 pL.
MS/MS Method (Multiple Reaction Monitoring - MRM):
o lonization Mode: Positive Electrospray lonization (ESI+).

o MRM Transitions: The mass spectrometer is set to isolate a specific precursor ion (the
protonated molecule, [M+H]*) and then fragment it to produce a specific product ion. This
transition is unique to the molecule of interest.

Precursor lon Product lon Dwell Time Collision
Compound

(m/z) (m/z) (ms) Energy (eV)
2-Cl-IB-MECA 545.0 414.1 100 25
2-Cl-IB-MECA-

549.0 417.1 100 25
13C,ds3 (IS)

4

Note: Exact m/z values and collision energies must be optimized empirically on the specific
instrument used.

. Data Analysis

Integrate the peak areas for both the analyte and the internal standard for all injections.

Calculate the Peak Area Ratio (Analyte Area / IS Area).
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Construct a calibration curve by plotting the Peak Area Ratio against the nominal
concentration of the calibration standards.

Perform a linear regression (typically weighted 1/x?) on the calibration curve.

Use the regression equation to calculate the concentration of the analyte in the QC and
unknown samples.
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Caption: Workflow for quantitative bioanalysis using a SIL-IS.
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Conclusion: An Indispensable Tool for Drug
Development

While 2-CI-IB-MECA is a powerful pharmacological agent for probing AsAR function, its
isotopically labeled counterpart, 2-Cl-IB-MECA-13C,ds, is the linchpin for translating basic
research into credible preclinical and clinical data. Its role as an internal standard ensures the
generation of accurate, precise, and reproducible quantitative data, which is fundamental to
understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME)
profile. For any researcher in the field of drug development focusing on AsAR modulators,
mastering the application of such labeled compounds is not merely a technical skill but a
requisite for maintaining the highest standards of scientific integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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